
(2,4,6-Trimethyl-1h-indol-3-yl)acetic acid
Vue d'ensemble
Description
“(2,4,6-Trimethyl-1h-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of indole derivatives, including “(2,4,6-Trimethyl-1h-indol-3-yl)acetic acid”, has been a topic of interest in recent years . The synthesis process often involves novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .Molecular Structure Analysis
The InChI code for “(2,4,6-Trimethyl-1h-indol-3-yl)acetic acid” is 1S/C13H15NO2/c1-7-4-8 (2)13-10 (6-12 (15)16)9 (3)14-11 (13)5-7/h4-5,14H,6H2,1-3H3, (H,15,16) . This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Pharmaceutical Research Anti-inflammatory Applications
Indole derivatives, including compounds similar to (2,4,6-Trimethyl-1h-indol-3-yl)acetic acid, have been studied for their potential anti-inflammatory properties. For instance, analogs of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), have been synthesized from indole compounds and assessed for COX-2 inhibitory activity and in vivo anti-inflammatory effects .
Organic Synthesis Catalyst Development
Indoles are key scaffolds in organic synthesis and are used in the development of catalysts for various chemical reactions. The structural motif of (2,4,6-Trimethyl-1h-indol-3-yl)acetic acid could potentially be utilized in creating new catalysts that facilitate multicomponent reactions .
Cancer Research Therapeutic Agents
The application of indole derivatives as biologically active compounds for cancer treatment is an area of significant interest. These compounds show various biologically vital properties that could be harnessed to develop new therapeutic agents for treating different types of cancer cells .
Optical Materials Nonlinear Optical Properties
Indole derivatives have been characterized for their efficient nonlinear optical (NLO) properties. This suggests potential applications of (2,4,6-Trimethyl-1h-indol-3-yl)acetic acid in the development of optical materials that could be used in various technologies such as lasers and photonic devices .
Chemical Research Synthesis of Heterocyclic Compounds
Indoles are frequently used in the synthesis of various organic compounds due to their versatile nitrogen-based heterocyclic scaffolds. The compound could be involved in research focused on synthesizing new heterocyclic structures with potential applications across different fields .
Biochemical Studies Enzyme Inhibition
Research into enzyme inhibition often involves indole derivatives due to their ability to interact with biological molecules. (2,4,6-Trimethyl-1h-indol-3-yl)acetic acid may serve as a lead compound or model for studying enzyme interactions and designing inhibitors .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-8(2)13-10(6-12(15)16)9(3)14-11(13)5-7/h4-5,14H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKWYHEJPCSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281752 | |
| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,4,6-Trimethyl-1h-indol-3-yl)acetic acid | |
CAS RN |
6949-71-9 | |
| Record name | NSC22871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




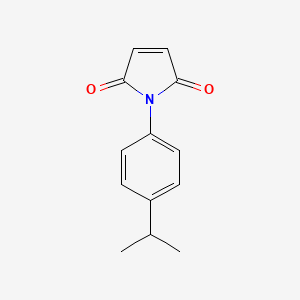
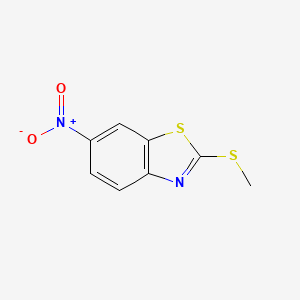
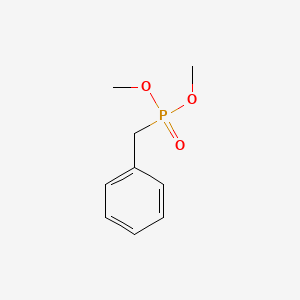

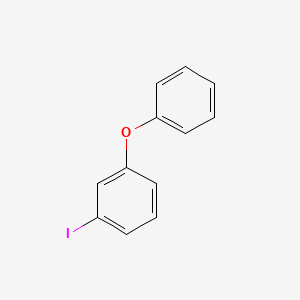
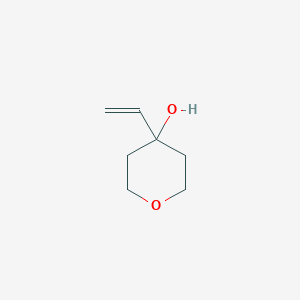

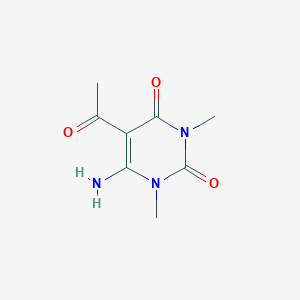
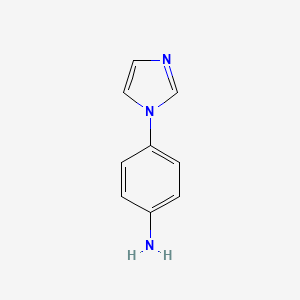
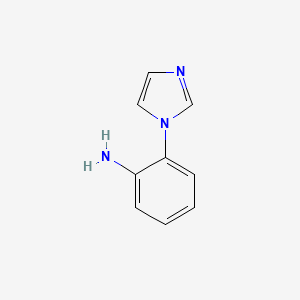


![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)